

How to dissolve and prepare AS1842856 for experimental use.

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Application Notes and Protocols for AS1842856

Topic: How to Dissolve and Prepare AS1842856 for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Product Information

AS1842856 is a potent and cell-permeable small molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1] It has been utilized in a variety of research contexts, including studies on type 2 diabetes, cancer, adipogenesis, and immunology.[2][3][4]

Physicochemical Properties



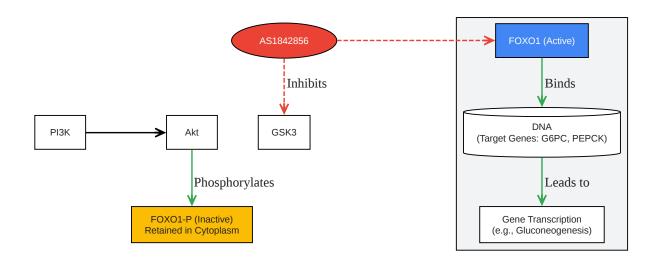
Property	Value	Reference
Synonyms	FOXO1 Inhibitor, 5-Amino-7- (cyclohexylamino)-1-ethyl-6- fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid	[1]
Molecular Formula	C18H22FN3O3	[1]
Molecular Weight	347.38 g/mol	[5]
Appearance	Crystalline solid, off-white to tan/yellow	[1]
Purity	≥98% (HPLC)	[1]
CAS Number	836620-48-5	[1][5]

Mechanism of Action

AS1842856 selectively inhibits the transcriptional activity of FOXO1.[5] It directly binds to the active, dephosphorylated form of FOXO1, preventing its interaction with DNA and subsequent gene transcription.[6] Its inhibitory concentration (IC_{50}) for FOXO1 is 33 nM.[1][5] The compound shows significantly lower activity against other FOXO isoforms, with 100 nM of **AS1842856** inhibiting FOXO1 by 70%, while only inhibiting FOXO4 and FOXO3a by 20% and 3%, respectively.

Recent studies have revealed that **AS1842856** also acts as a direct inhibitor of Glycogen Synthase Kinase 3 (GSK3), which can lead to the stabilization of β-catenin (CTNNB1).[7][8] This dual targeting of FOXO1 and GSK3 may contribute to its cytotoxic effects in certain cancer cells.[7][8] The inhibitor has also been shown to suppress autophagy and STAT3 signaling.[5]





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AS1842856 inhibits FOXO1-mediated transcription and GSK3 signaling.

Dissolution and Storage

Proper dissolution and storage are critical for maintaining the activity and stability of **AS1842856**.

Solubility Data

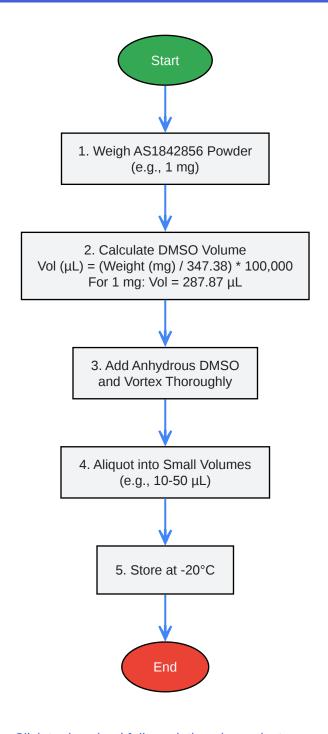
AS1842856 is soluble in dimethyl sulfoxide (DMSO). Solubility may vary slightly between suppliers.

Solvent	Concentration	Reference
DMSO	~0.5 - 23 mg/mL	[1][5]

Note: The use of fresh, anhydrous DMSO is highly recommended, as moisture-absorbing DMSO can reduce the solubility of the compound.[5]

Protocol: Preparation of a 10 mM Stock Solution





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Workflow for preparing a 10 mM **AS1842856** stock solution.

 Calculate Required Mass: To prepare a 10 mM stock solution, use the molecular weight (347.38 g/mol). For example, to make 1 mL of a 10 mM stock, weigh out 3.47 mg of AS1842856.



- Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. Vortex or sonicate briefly until the solid is completely dissolved.
- Aliquot: Dispense the stock solution into small-volume, light-protective tubes (e.g., amber cryovials). This prevents contamination and degradation from repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C.

Storage and Stability

- Solid Powder: Stable for at least 3 years when stored at -20°C.[5]
- Stock Solutions (in DMSO): Stable for up to 3 months when aliquoted and stored at -20°C.[9]
 Avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary In Vitro Activity



Target/Assay	Cell Line	IC ₅₀ / Concentration	Effect	Reference
FOXO1 Transcriptional Activity	HepG2	33 nM	Inhibition of promoter activity	[1][5]
FOXO Isoform Selectivity	HepG2	100 nM	70% inhibition of FOXO1, 20% of FOXO4, 3% of FOXO3a	[5]
Gluconeogenesis (PEPCK mRNA)	Fao (rat hepatoma)	37 nM	Inhibition of PEPCK mRNA expression	
Gluconeogenesis (G6Pase mRNA)	Fao (rat hepatoma)	130 nM	Inhibition of G6Pase mRNA expression	
Glucose Production	Fao (rat hepatoma)	43 nM	Inhibition of glucose production	
Adipogenesis	3T3-L1	1.0 μΜ	Almost complete prevention of adipogenesis	[2][5]
B-ALL Cell Viability	BCR::ABL1+ pre-B cells	34 nM	50% inhibitory concentration (IC50)	[7]
Apoptosis Induction	Glioblastoma (U87MG), Breast Cancer (BT549)	1.0 μΜ	Induction of pro- apoptotic genes (FAS, BIM)	[4]

In Vivo Activity



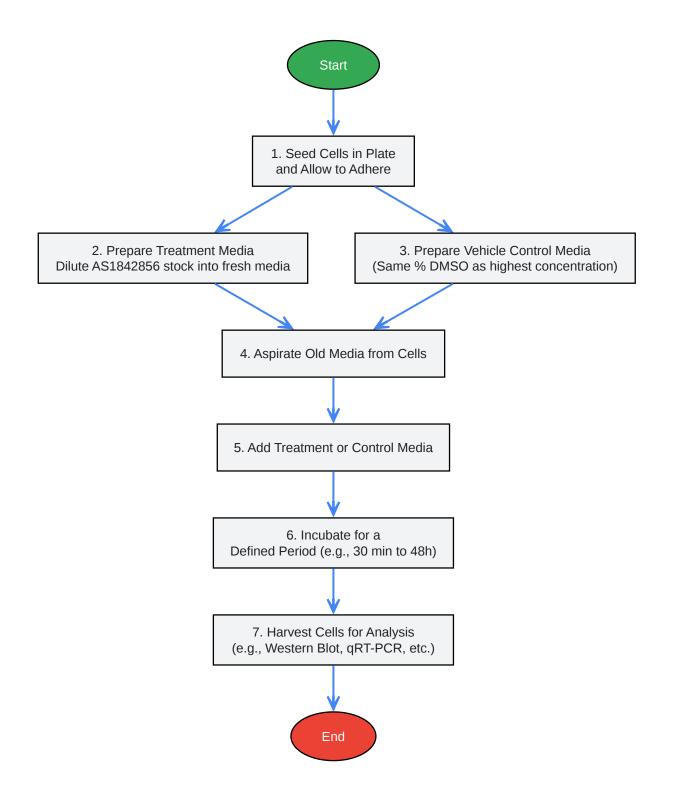
Animal Model	Dosage	Administration	Effect	Reference
Diabetic db/db mice	100 mg/kg	Oral	Drastic decrease in fasting plasma glucose	[5]
Normal and db/db mice	100 mg/kg	Oral	Suppression of pyruvate-induced plasma glucose increase	[5]

Experimental Protocols

Protocol: In Vitro Treatment of Cultured Cells

This protocol provides a general workflow for treating adherent cells with AS1842856.





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General workflow for an in vitro cell culture experiment.

• Cell Seeding: Plate cells at the desired density in a multi-well plate and culture overnight to allow for attachment.



- Thaw Stock Solution: Remove an aliquot of the 10 mM AS1842856 stock solution from the
 -20°C freezer and thaw at room temperature.
- Prepare Working Solutions: Prepare serial dilutions of the AS1842856 stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 μM).[5]
 - \circ Example: To make 1 mL of 1 μ M treatment media from a 10 mM stock, perform a 1:100 dilution (10 μ L of stock into 990 μ L of media) to get a 100 μ M intermediate, then a 1:100 dilution of the intermediate (10 μ L into 990 μ L of media).
- Prepare Vehicle Control: Prepare a vehicle control medium containing the same final
 concentration of DMSO as the highest concentration of AS1842856 used. Typically, the final
 DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
- Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
- Incubation: Return the cells to the incubator for the desired period. Incubation times can range from 30 minutes for signaling studies to several days for proliferation or differentiation assays.[4][5]
- Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for protein expression, qRT-PCR for gene expression, or cell viability assays.[4][5]

Protocol: In Vivo Formulation and Administration (Mouse Model)

The following is a guideline based on published studies for oral administration in mice.[5]

Formulation: While specific formulations for oral gavage are often proprietary, a common approach involves suspending the compound in a vehicle suitable for animal administration.
 One study mentions a formulation of DMSO, PEG300, Tween 80, and corn oil.[5] For local injection in a minipig model, 10 mg of AS1842856 was dissolved in 1.5 mL DMSO and then diluted 100x in sterile PBS.[10]



- Dosage Calculation: Calculate the required amount of AS1842856 based on the animal's body weight and the target dose (e.g., 100 mg/kg).[5]
- Administration: Administer the formulation to the animals via the desired route, such as oral gavage.
- Monitoring: Monitor the animals for changes in relevant biomarkers (e.g., fasting plasma glucose) and any signs of toxicity.[5]

Disclaimer: All experimental work should be conducted in accordance with institutional guidelines and regulations. The provided protocols are for informational purposes and may require optimization for specific experimental systems.

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